3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid
Description
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative featuring a carboxylic acid group at position 1 and fluorine substituents at position 3 of the cyclobutane ring and the meta position of the attached phenyl ring.
Properties
IUPAC Name |
3-fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-9-3-1-2-8(4-9)11(13)5-7(6-11)10(14)15/h1-4,7H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFWWHBANNSXPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC(=CC=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving appropriate precursors.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using automated and scalable processes .
Chemical Reactions Analysis
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, often using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Cancer Treatment : 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid has been explored as a c-MET inhibitor, which is significant in cancer therapy. The c-MET protein is implicated in various cancers, promoting cell proliferation and metastasis. Inhibiting this pathway can lead to reduced tumor growth and improved therapeutic outcomes. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activities against c-MET, showing IC50 values below 10 µM for several compounds, indicating strong cytotoxic effects.
Table: Inhibitory Activity of Derivatives
| Compound Derivative | IC50 (µM) |
|---|---|
| (1R,3R)-3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid | <10 |
| Rac-(1R,3R)-3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid | <10 |
Radiopharmaceutical Development
Fluorine-18 labeled derivatives of this compound are utilized as positron emission tomography (PET) tracers for tumor delineation and cancer diagnosis. The incorporation of fluorine enhances the imaging properties, allowing for precise localization of tumors.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of novel carboplatin derivatives with enhanced antitumor activity. Its unique structural features facilitate various chemical transformations, making it a valuable building block in organic synthesis.
Structural Analysis
The compound is employed in X-ray diffraction studies to elucidate the molecular conformation and spatial arrangement of similar compounds, contributing to the understanding of structure-activity relationships in drug design.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, fluorine-18 labeled derivatives used in PET imaging bind to specific receptors or enzymes, allowing for the visualization of biological processes in vivo. The exact molecular targets and pathways depend on the specific application and derivative used.
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : C₁₁H₁₀F₂O₂ (assuming similarity to its 4-fluorophenyl isomer in ).
- SMILES : C1C(CC1(C2=CC(=CC=C2)F)F)C(=O)O.
- Functional Groups : Carboxylic acid (position 1), fluorine substituents (cyclobutane C3 and phenyl C3).
Comparison with Structurally Related Compounds
Positional Isomers: Fluorophenyl Substitution
The 3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid () is a positional isomer of the target compound, differing in the fluorine position on the phenyl ring (para vs. meta). Key distinctions include:
Substitution Patterns: Benzyl vs. Phenyl Groups
Trifluoromethyl and Trifluoroethoxy Derivatives
Compounds such as 3-(trifluoromethyl)cyclobutane-1-carboxylic acid () and 3,3-difluoro-1-[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]cyclobutanecarboxylic acid () highlight the impact of bulkier substituents:
Functional Group Modifications: Esters and Hydroxyl Groups
- 3,3-Difluorocyclobutane-1,1-dicarboxylic 1-isopropyl ester (): Esterification of the carboxylic acid reduces polarity (CCS for [M+Na]+: 156.8 Ų vs. 150.6 Ų for the free acid in ) and may enhance membrane permeability.
- (1S,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid (): The hydroxyl group introduces hydrogen-bonding capacity, which could improve solubility but increase susceptibility to glucuronidation.
Comparative Data Table
Research Implications and Gaps
- Pharmacological Potential: Fluorinated cyclobutanes like the target compound are understudied but share structural motifs with radiotracers (e.g., anti-¹⁸F-FACBC in ), suggesting utility in imaging or targeted therapies.
- Synthetic Challenges : and highlight the complexity of introducing multiple fluorine atoms or ester groups, requiring specialized reagents (e.g., trifluoroethyl triflate).
- Data Limitations : The absence of literature or patent data for the target compound () underscores the need for further studies on its synthesis, stability, and biological activity.
Biological Activity
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid is a fluorinated compound with significant potential in medicinal chemistry and drug development. Its unique structural features, including a cyclobutane ring and multiple fluorine substituents, contribute to its biological activity, particularly in cancer diagnostics and treatment. This article explores its biological activity, mechanisms of action, and applications in research.
- Molecular Formula : C₁₁H₁₀F₂O₂
- Molecular Weight : 212.2 g/mol
- CAS Number : 1423029-38-2
The biological activity of 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid is largely attributed to its interaction with specific molecular targets. Fluorinated compounds often exhibit enhanced binding affinity due to the electron-withdrawing nature of fluorine, which can influence the pharmacokinetics and pharmacodynamics of the molecule.
Interaction with Biological Targets
- Receptor Binding : The compound has been studied for its ability to bind to specific receptors involved in tumor growth and metastasis, facilitating targeted imaging in positron emission tomography (PET).
- Enzyme Inhibition : Derivatives of this compound have shown potential in inhibiting enzymes critical for cancer cell proliferation.
Biological Activity Studies
Research indicates that 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
Case Studies
-
Prostate Cancer Imaging :
- A study utilized fluorine-18 labeled derivatives of this compound for PET imaging, demonstrating improved visualization of prostate tumors compared to non-fluorinated analogs. The study highlighted the compound's role in enhancing diagnostic accuracy in clinical settings.
-
Cytotoxicity in Ovarian Cancer :
- Research involving A2780 ovarian cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against drug-resistant cancer types.
Applications in Research
The unique properties of 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid make it a valuable candidate for various applications:
- Radiopharmaceutical Development : Its derivatives are being explored for use in PET imaging, aiding in the diagnosis and monitoring of cancer progression.
- Cancer Therapeutics : The compound's ability to induce apoptosis in cancer cells positions it as a potential lead compound for developing new anticancer therapies.
Comparison with Similar Compounds
The following table compares 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| cis-2-phenylcyclobutanecarboxylic acid | No fluorine substituent | Moderate cytotoxicity |
| cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid | Single fluorine on phenyl ring | Enhanced receptor binding |
| 1-amino-3-fluorocyclobutane-1-carboxylic acid | Amino group addition | Increased enzyme inhibition |
Q & A
Q. Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify cyclobutane ring protons (δ ~2.5–3.5 ppm) and fluorophenyl aromatic signals (δ ~6.8–7.5 ppm) .
- <sup>19</sup>F NMR : Detect distinct fluorine environments (e.g., δ −84 to −91 ppm for difluorinated cyclobutanes) .
HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) with mass accuracy <5 ppm .
Q. What safety precautions are necessary when handling this compound?
- Hazard profile : Based on structurally similar fluorocyclobutanes:
- H302/H312 : Harmful if swallowed or in contact with skin.
- H315/H319 : Causes skin/eye irritation.
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust .
Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties?
- Acidity : The electron-withdrawing fluorine atoms increase the carboxylic acid’s acidity (pKa ~2.5–3.5) compared to non-fluorinated analogs.
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) due to the fluorophenyl group’s hydrophobic effects .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, particularly for chiral cyclobutane derivatives?
- Strategies :
Chiral auxiliaries : Use tert-butoxycarbonyl (Boc)-protected intermediates to direct stereochemistry during cyclization .
Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Pd or Rh complexes) for enantioselective cycloadditions.
- Analysis : Compare <sup>1</sup>H NMR diastereotopic splitting patterns and chiral HPLC retention times .
Q. What computational methods are suitable for predicting the compound’s reactivity in medicinal chemistry applications?
- Approach :
DFT calculations : Model electrophilic aromatic substitution or cyclobutane ring strain (e.g., using Gaussian or ORCA software).
Docking studies : Simulate interactions with biological targets (e.g., enzymes with fluorophilic binding pockets) .
Q. How can discrepancies in <sup>19</sup>F NMR data be resolved when fluorine atoms occupy different chemical environments?
- Troubleshooting :
Variable temperature NMR : Resolve overlapping signals by analyzing temperature-dependent chemical shifts.
COSY/<sup>19</sup>F-<sup>1</sup>H HMBC : Correlate fluorine coupling with adjacent protons to assign spatial arrangements .
Q. What strategies mitigate side reactions during ester-to-carboxylic acid hydrolysis?
- Solutions :
Protecting groups : Temporarily shield reactive sites (e.g., using Boc or benzyl groups).
pH control : Maintain mild basic conditions (pH 10–12) to avoid over-hydrolysis or decarboxylation .
Q. How does the compound’s conformational rigidity impact its pharmacokinetic properties?
- Insights :
Cyclobutane strain : Reduces metabolic flexibility, potentially enhancing in vivo stability.
Fluorine effects : Increases membrane permeability and bioavailability via lipophilic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
